2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate) is a chemical compound known for its unique bicyclic structure and its applications in various scientific fields. This compound is particularly noted for its role as a glucagon-like peptide-1 receptor (GLP-1R) modulator, making it significant in the treatment of type 2 diabetes and other metabolic diseases .
Vorbereitungsmethoden
The synthesis of 2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate) involves several steps. The primary synthetic route includes the formation of the bicyclic core followed by the introduction of the trifluoroacetate groups. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency .
Analyse Chemischer Reaktionen
2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure, leading to various derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and reagent in various organic synthesis reactions.
Biology: The compound’s role as a GLP-1R modulator makes it valuable in studying metabolic pathways and insulin secretion.
Medicine: Its application in treating type 2 diabetes and cardiovascular diseases is of significant interest.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate) involves its interaction with the GLP-1 receptor. By modulating this receptor, the compound stimulates insulin secretion, inhibits glucagon secretion, reduces appetite, and slows gastric emptying. These effects are mediated through specific molecular pathways involving the activation of the GLP-1 receptor in various tissues, including the pancreas, heart, kidneys, and immune system .
Vergleich Mit ähnlichen Verbindungen
2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate) can be compared with other similar compounds such as:
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst in organic synthesis.
2,5-Diazabicyclo[4.2.0]octane: Shares a similar bicyclic structure but differs in its functional groups and specific applications
This compound’s unique structure and functional properties make it a valuable tool in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H14F6N2O4 |
---|---|
Molekulargewicht |
340.22 g/mol |
IUPAC-Name |
2,5-diazabicyclo[4.2.0]octane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2.2C2HF3O2/c1-2-6-5(1)7-3-4-8-6;2*3-2(4,5)1(6)7/h5-8H,1-4H2;2*(H,6,7) |
InChI-Schlüssel |
UJBWUXIXNDMRGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C1NCCN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.